5-amino-N-(4-chlorophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide
Description
The compound 5-amino-N-(4-chlorophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide is a tetracyclic heterocyclic molecule featuring a fused pyridazine and thiophene core, substituted with a 4-chlorophenyl carboxamide group. Structural determination of such compounds often relies on crystallographic tools like SHELX and ORTEP-III, which are widely used for small-molecule refinement and graphical representation .
Properties
IUPAC Name |
5-amino-N-(4-chlorophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4OS/c20-11-1-3-12(4-2-11)22-18(25)17-15(21)13-9-14-16(23-19(13)26-17)10-5-7-24(14)8-6-10/h1-4,9-10H,5-8,21H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCFCXLJUSZJHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)NC5=CC=C(C=C5)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Tetracyclic System Formation
The tetracyclic backbone is typically constructed via sequential cyclization reactions . A representative approach involves:
Step 1: Thiophene Ring Formation
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Reacting 1,3-diaminopropane with α,β-unsaturated carbonyl compounds in the presence of sulfur sources (e.g., elemental sulfur or thiourea) to form thiophene intermediates.
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Example: Condensation of 1,3-diaminopropane with ethyl acetoacetate under ultrasonic irradiation yields a thieno[3,4-b]pyridine precursor.
Step 2: Diazepine Ring Closure
Introduction of the 4-Chlorophenyl Carboxamide Group
The carboxamide moiety is introduced via amide coupling between the tetracyclic core’s carboxylic acid derivative and 4-chloroaniline :
Method A: Acid Chloride Route
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Convert the core’s carboxylic acid to its acid chloride using SOCl₂ or PCl₅ .
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React with 4-chloroaniline in dry THF with triethylamine as a base.
Method B: Coupling Reagent-Mediated Synthesis
Amination at Position 5
The amino group is introduced via nitro reduction or direct amination :
Nitro Reduction Pathway
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Nitrate the tetracyclic core at position 5 using HNO₃/H₂SO₄ .
Direct Amination
Optimization and Catalytic Innovations
Solvent and Catalyst Screening
Protecting Group Strategies
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Amino Group Protection : Use Boc (tert-butyloxycarbonyl) during carboxamide coupling to prevent side reactions.
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Carboxylic Acid Activation : TCEP (tris(2-carboxyethyl)phosphine) stabilizes thiol intermediates in sulfur-containing steps.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
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Cost-Effective Methylation : Adopt dimethyl adipate and sodium methoxide for large-scale methylations, as described in cyclopentanone syntheses.
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Waste Management : Recover ethanol via distillation and reuse in subsequent batches.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(4-chlorophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens, amines, and alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, amines, alcohols, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Basic Information
- Chemical Formula : C19H17ClN4OS
- Molecular Weight : 384.88 g/mol
- CAS Number : 889969-34-0
Structural Characteristics
The compound features a unique tetracyclic structure that contributes to its biological activity. The presence of a thiazole ring and the amino group enhances its reactivity and binding affinity to biological targets.
Anticancer Activity
Research indicates that compounds similar to 5-amino-N-(4-chlorophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Case Study : A study demonstrated that derivatives of this compound showed effective cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- In Vitro Studies : Laboratory tests have shown that it exhibits potent activity against several bacterial strains, including resistant strains of Staphylococcus aureus.
- Potential Applications : This property suggests its potential use in developing new antibiotics or antiseptic formulations.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines.
- Research Findings : In animal models, administration of the compound resulted in reduced inflammation markers, indicating potential use in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and application .
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound shares a tetracyclic backbone with several analogues, differing primarily in substituents at the carboxamide position. Key analogues include:
| Compound Name | Substituent (R) | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|
| 5-amino-N-(4-chlorophenyl)-7-thia-1,9-diazatetracyclo[...]-6-carboxamide (Target) | 4-chlorophenyl | C₁₉H₁₇ClN₄OS | 408.89 g/mol | Not provided |
| 5-amino-N-(3-bromophenyl)-7-thia-1,9-diazatetracyclo[...]-6-carboxamide | 3-bromophenyl | C₁₉H₁₇BrN₄OS | 429.33 g/mol | 889955-64-0 |
| 5-amino-N-(5-methyl-1,2-oxazol-3-yl)-7-thia-1,9-diazatetracyclo[...]-6-carboxamide | 5-methyloxazol-3-yl | C₂₀H₁₈N₅O₂S | 400.45 g/mol | Not provided |
Key Observations :
- Halogen Substitution : Replacing chlorine with bromine (e.g., 3-bromophenyl analogue) increases molecular weight by ~20.44 g/mol and may enhance lipophilicity due to bromine’s larger atomic radius .
Biological Activity
5-amino-N-(4-chlorophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article reviews its biological activities based on diverse research findings.
- Molecular Formula : C19H17ClN4OS
- Molar Mass : 384.88248 g/mol
- CAS Number : 923552-75-4
Structure
The compound features a complex tetracyclic structure that contributes to its biological activity. The presence of a thiazole ring and an amino group enhances its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cytotoxicity : The compound exhibits significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The half-maximal inhibitory concentration (IC50) values indicate strong activity:
- Mechanism of Action :
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Bacterial Inhibition : It demonstrated moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, while showing weaker activity against other tested strains .
- Enzyme Inhibition : The compound acts as a potent inhibitor of urease and exhibits strong inhibition against acetylcholinesterase, which is crucial for its potential use in treating infections caused by urease-producing bacteria .
Pharmacological Studies
Pharmacological studies have elucidated the interaction mechanisms of the compound:
- Binding Affinity : The compound shows high affinity for vascular endothelial growth factor A (VEGFA), modulating signaling pathways that are critical in cancer progression and angiogenesis .
- Signaling Pathways : Activation of several signaling cascades has been noted, including those involving MAPK and AKT pathways, which are pivotal in cell survival and proliferation .
Study 1: Anticancer Efficacy
A study focused on the synthesis and evaluation of derivatives based on the core structure showed that modifications significantly enhanced anticancer activity. For instance:
- A derivative with a benzyl piperidine moiety exhibited an IC50 value of 2.32 µg/mL against HepG2 cells, demonstrating the impact of structural modifications on potency .
Study 2: Antimicrobial Screening
Another investigation assessed the antibacterial properties of synthesized compounds related to this structure:
Q & A
Q. What synthetic routes are recommended for 5-amino-N-(4-chlorophenyl)-7-thia-1,9-diazatetracyclo[...]carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this polycyclic compound likely involves multi-step reactions, including cyclization, amidation, and halogenation. For example, similar spirocyclic compounds are synthesized via reactions between ketones and benzothiazol-2-ylamines under controlled conditions (e.g., reflux in ethanol with catalytic acid) . Optimization can be achieved by varying temperature, solvent polarity, and catalyst loading. Design of Experiments (DoE) approaches, such as factorial design, can systematically evaluate interactions between variables (e.g., reaction time, stoichiometry) to maximize yield and purity .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- Spectroscopy : Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹), while ¹H/¹³C NMR confirms regiochemistry and substituent positions .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves absolute configuration and bond lengths/angles . ORTEP-III visualization tools aid in interpreting thermal ellipsoids and molecular packing .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies using high-performance liquid chromatography (HPLC) monitor degradation products under stress conditions (e.g., 40°C/75% RH for 6 months). Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life, while mass spectrometry identifies degradation pathways (e.g., hydrolysis of the amide bond) .
Advanced Research Questions
Q. How can factorial design optimize synthesis yield while minimizing byproduct formation?
- Methodological Answer : A 2³ factorial design evaluates three factors (e.g., temperature, catalyst concentration, and solvent ratio) at two levels (high/low). Response surface methodology (RSM) models interactions, identifying optimal conditions. For instance, a central composite design (CCD) revealed that solvent polarity (ethanol/water ratio) significantly impacts cyclization efficiency in analogous systems . Table 1 : Example Factorial Design Variables for Synthesis Optimization
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 60 | 80 |
| Catalyst (mol%) | 5 | 10 |
| Solvent (EtOH:H₂O) | 3:1 | 1:1 |
Q. How to resolve contradictions between SC-XRD and NMR data regarding conformational dynamics?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., ring puckering in solution vs. solid state). Variable-temperature NMR (e.g., ¹H NMR from 25°C to −60°C) detects conformational exchange, while SC-XRD with high-resolution data (R < 0.05) confirms static structures . Molecular dynamics (MD) simulations (e.g., AMBER force fields) bridge these observations by modeling flexibility .
Q. What computational strategies predict binding interactions with biological targets (e.g., enzymes)?
- Methodological Answer : Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) screens against protein databases (e.g., PDB), while COMSOL Multiphysics models diffusion kinetics in cellular environments. AI-driven pipelines (e.g., AlphaFold) predict binding affinities and guide mutagenesis studies .
Q. How to address inconsistencies in bioactivity data across pharmacological assays?
- Methodological Answer : Variability may stem from assay conditions (e.g., cell line heterogeneity, serum concentration). Meta-analysis using hierarchical clustering or principal component analysis (PCA) identifies outlier datasets. Standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., SPR for binding, cell viability for cytotoxicity) validate results .
Q. What mechanistic insights can isotopic labeling provide for key reactions (e.g., amidation)?
- Methodological Answer : ¹³C/¹⁵N isotopic labeling tracks atom migration during reactions. For example, ¹H-¹³C HSQC NMR monitors intermediate formation in amidation steps. Kinetic isotope effects (KIE) distinguish between concerted and stepwise mechanisms (e.g., KIE > 1 suggests bond-breaking in the rate-limiting step) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
